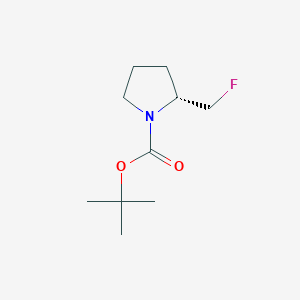

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAOXBZSEABMKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136522 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464137-21-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathway and Mechanistic Dynamics of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a foundational principle in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (commonly referred to as (R)-N-Boc-2-(fluoromethyl)pyrrolidine) serves as a critical chiral building block in the synthesis of advanced pharmaceutical agents, including USP30 inhibitors 1 and muscarinic receptor agonists.

This whitepaper systematically evaluates the synthetic pathways from the precursor (R)-N-Boc-prolinol to the target fluorinated pyrrolidine. By dissecting the mechanistic causality, experimental protocols, and analytical validation required for high-fidelity synthesis, this guide provides a self-validating framework for researchers and process chemists.

Mechanistic Pathways for Deoxofluorination

The conversion of a primary alcohol to a primary alkyl fluoride is synthetically demanding due to the high electronegativity and poor nucleophilicity of the fluoride ion, which often leads to competing elimination or rearrangement pathways. For this specific chiral pyrrolidine, two dominant synthetic routes are employed:

Pathway A: Direct Deoxofluorination via DAST

Diethylaminosulfur trifluoride (DAST) is the classical reagent for the direct conversion of alcohols to fluorides.

-

Mechanism: The reaction initiates with the nucleophilic attack of the (R)-N-Boc-prolinol oxygen onto the electron-deficient sulfur of DAST, displacing a fluoride ion to form a highly activated alkoxyaminosulfur difluoride intermediate. The displaced fluoride ion then acts as a nucleophile, attacking the C2-exocyclic carbon via an SN2 mechanism and displacing the dialkylaminosulfinate leaving group to yield the fluoromethyl product.

-

Stereochemical Causality: Because the SN2 displacement occurs strictly at the exocyclic primary carbon (the -CH₂OH group), the stereocenter at the C2 position of the pyrrolidine ring is preserved. The Cahn-Ingold-Prelog (CIP) priorities remain unchanged (-N > -CH₂F > -CH₂C > -H), ensuring the product retains its (R)-configuration 2.

-

Risk Mitigation: DAST reactions are highly exothermic and can generate carbocationic character at the transition state. If the temperature is not strictly maintained at -78°C, neighboring group participation from the Boc-protected nitrogen can trigger ring-expansion rearrangements, yielding undesired 3-fluoropiperidine byproducts 3.

Pathway B: Two-Step Activation-Substitution

To circumvent the safety hazards and rearrangement risks of DAST—particularly during scale-up—a two-step activation-substitution protocol is often preferred 4.

-

Mechanism: The primary alcohol is first reacted with p-Toluenesulfonyl chloride (TsCl) to form an (R)-N-Boc-2-(tosyloxymethyl)pyrrolidine intermediate, converting a poor hydroxyl leaving group into an excellent sulfonate leaving group. Subsequently, the tosylate is treated with a nucleophilic fluoride source (e.g., Tetrabutylammonium fluoride, TBAF) in a polar aprotic solvent.

-

Causality: Decoupling the activation and fluorination steps allows for rigorous purification of the intermediate, eliminating the risk of DAST-induced ring expansion. However, it requires strictly anhydrous conditions during the TBAF step; trace water will heavily solvate the fluoride ion, destroying its nucleophilicity and causing reversion to the starting alcohol via hydrolysis.

Figure 1: Divergent synthetic pathways for the fluorination of (R)-N-Boc-prolinol.

Quantitative Data & Reagent Comparison

The selection of the synthetic pathway dictates the operational parameters, yield, and scalability of the process. The table below summarizes the critical quantitative metrics for the primary fluorination strategies.

| Synthetic Pathway | Primary Reagent | Typical Yield | Reaction Temp | Scalability | Primary Byproduct Risk |

| Direct Deoxofluorination | DAST or Deoxo-Fluor | 65–80% | -78°C to RT | Low-Medium | Ring expansion, Elimination |

| Activation-Substitution | TsCl, then TBAF | 75–85% (Over 2 steps) | 0°C to 65°C | High | Hydrolysis (if wet TBAF is used) |

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, meaning the physical or chemical response at each step confirms the integrity of the reaction environment.

Protocol A: Direct DAST Fluorination

-

Preparation of the Anhydrous Environment: Flame-dry a Schlenk flask under argon.

-

Causality: DAST reacts violently with ambient moisture to form highly corrosive hydrogen fluoride (HF) gas, which destroys the reagent stoichiometry and poses severe safety risks.

-

-

Temperature Control: Dissolve (R)-N-Boc-prolinol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -78°C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures suppress the kinetic pathways that lead to carbocation-mediated ring expansion and control the highly exothermic nucleophilic attack of the alcohol onto the sulfur atom.

-

-

Reagent Addition: Add DAST (1.2 eq) dropwise via a syringe pump over 30 minutes.

-

Causality: Dropwise addition prevents localized thermal spikes that could lead to reagent decomposition and off-target fluorination.

-

-

Reaction Maturation: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 12 hours.

-

Cryogenic Quenching: Recool the reaction to -78°C and quench strictly with saturated aqueous NaHCO₃.

-

Causality: Quenching at low temperatures safely neutralizes the generated HF and unreacted DAST, preventing the acid-catalyzed deprotection of the acid-sensitive Boc group.

-

Figure 2: Stepwise logical mechanism of DAST-mediated deoxofluorination.

Protocol B: Tosylation and TBAF Displacement

-

Tosylation: Dissolve (R)-N-Boc-prolinol (1.0 eq) in anhydrous pyridine at 0°C. Add TsCl (1.5 eq) portion-wise. Stir for 4 hours, warming to room temperature.

-

Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward while protecting the Boc group.

-

-

Isolation: Dilute with EtOAc, wash with 1M CuSO₄ (to remove residual pyridine), dry over Na₂SO₄, and concentrate in vacuo to isolate the tosylate intermediate.

-

Fluoridation via TBAF: Dissolve the isolated tosylate in strictly anhydrous THF. Add TBAF (1.0 M in THF, 2.0 eq) and heat to 65°C (reflux) for 16 hours.

-

Causality: The bulky tetrabutylammonium counterion limits tight ion-pairing, rendering the fluoride ion "naked" and highly nucleophilic. Anhydrous conditions are critical; trace water strongly solvates the fluoride ion via hydrogen bonding, drastically reducing its nucleophilicity and leading to the reversion of the tosylate back to the starting alcohol.

-

Analytical Validation

To ensure the structural integrity and enantiomeric purity of the synthesized (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, the following analytical validations must be performed:

-

¹⁹F NMR Spectroscopy: The presence of the primary fluoromethyl group is definitively confirmed by a characteristic signal around -220 to -230 ppm . The signal typically appears as a triplet of doublets (td) due to geminal coupling with the two adjacent protons and vicinal coupling with the C2 methine proton.

-

¹H NMR Spectroscopy: The diastereotopic -CH₂F protons will exhibit a massive geminal coupling constant with the fluorine atom (²JHF ≈ 47 Hz ), shifting their resonance downfield compared to the starting hydroxymethyl protons.

-

Chiral HPLC: While the exocyclic SN2 mechanism preserves the C2 stereocenter, chiral chromatography (e.g., using a Chiralpak AD-H column) is mandatory to confirm that no racemization occurred via transient carbocation formation, ensuring an enantiomeric excess (ee) of >98%.

References

- Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395.

- Ring enlargement and ring contraction induced by DAST. University of Michigan.

- Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC.

- WO2021043870A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors.

Sources

- 1. WO2021043870A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

- 2. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. pubs.acs.org [pubs.acs.org]

Comprehensive NMR Profiling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: Navigating Rotameric and Heteronuclear Coupling Complexity

Executive Summary

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (commonly referred to as N-Boc-(R)-2-fluoromethylpyrrolidine) is a highly versatile fluorinated building block widely utilized in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and Positron Emission Tomography (PET) tracers.

For the analytical chemist, the structural validation of this molecule presents a fascinating dual challenge: conformational rotamerism induced by the N-Boc protecting group, and first-order heteronuclear spin-spin coupling driven by the 19F nucleus. This whitepaper provides an in-depth, causality-driven guide to interpreting the 1H and 13C NMR spectra of this compound, establishing a self-validating analytical framework for researchers and drug development professionals.

Structural Dynamics: The N-Boc Rotameric Challenge

Before analyzing the chemical shifts, one must understand the conformational dynamics at play. The tert-butoxycarbonyl (Boc) group forms a carbamate linkage with the pyrrolidine nitrogen. Due to the delocalization of the nitrogen lone pair into the carbonyl π -system, the C–N bond acquires significant partial double-bond character.

This restricted rotation creates an energy barrier of approximately 15–16 kcal/mol[1]. At ambient temperature (298 K) in standard NMR solvents like CDCl3 , this barrier is high enough that the rotation is slow on the NMR timescale. Consequently, the molecule exists as an equilibrium mixture of two distinct conformers (syn and anti, or cis and trans relative to the C2 substituent).

Analytical Consequence: Every proton and carbon environment in the molecule may appear as a "doubled" set of signals (typically in a 1:1 to 2:1 ratio depending on solvent polarity and steric bulk). Without this mechanistic understanding, an analyst might erroneously conclude the sample is contaminated with a diastereomer[2].

1H NMR Spectral Analysis

The 1H NMR spectrum of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is dominated by the massive geminal coupling between the fluorine atom and the adjacent protons. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it highly responsive and prone to coupling with nearby protons[3].

The fluoromethyl (– CH2F ) protons are diastereotopic due to the adjacent chiral center at C2. Each proton couples to the other ( 2JHH≈9 Hz ), to the C2 proton ( 3JHH≈4−7 Hz ), and most prominently, to the 19F nucleus ( 2JHF≈47 Hz )[3]. This results in complex doublet of doublet of doublets (ddd) splitting patterns, which are further duplicated by the Boc rotamers.

Table 1: Synthesized 1H NMR Data (400 MHz, CDCl3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Mechanistic Notes |

| Boc – CH3 | 1.42, 1.47 | s | - | 9H | Two distinct singlets due to syn/anti rotamers. |

| C3, C4 – CH2 | 1.80 – 2.10 | m | - | 4H | Aliphatic ring protons; complex overlapping multiplets. |

| C5 – CH2 | 3.30 – 3.45 | m | - | 2H | Adjacent to nitrogen; broadened by rotameric exchange. |

| C2 –CH | 3.95 – 4.15 | m | - | 1H | Chiral center; broadened multiplet due to multiple couplings. |

| – CH2F ( Ha ) | 4.35, 4.45 | ddd | 2JHF≈47 , 2JHH≈9 , 3JHH≈7 | 1H | Diastereotopic proton; massive geminal F-coupling. |

| – CH2F ( Hb ) | 4.55, 4.65 | ddd | 2JHF≈47 , 2JHH≈9 , 3JHH≈4 | 1H | Diastereotopic proton; duplicated by rotamers. |

13C NMR Spectral Analysis

In the 13C NMR spectrum, the primary diagnostic feature is the heteronuclear spin-spin coupling between 13C and 19F . Unlike proton decoupling, standard 13C acquisition does not decouple fluorine, meaning the 13C signals will be split by 19F [4][5].

The carbon directly attached to the fluorine (– CH2F ) experiences an extreme one-bond coupling ( 1JCF ) of approximately 173 Hz. The adjacent chiral C2 carbon experiences a two-bond coupling ( 2JCF ) of ~20 Hz, and the C3 carbon experiences a three-bond coupling ( 3JCF ) of ~5 Hz.

Table 2: Synthesized 13C NMR Data (100 MHz, CDCl3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Mechanistic Notes |

| C4 | 23.5, 24.2 | s | - | Doubled (rotamers). |

| C3 | 27.5, 28.1 | d | 3JCF≈5 | Vicinal coupling to F; doubled (rotamers). |

| Boc – CH3 | 28.5 | s | - | Tert-butyl methyl carbons. |

| C5 | 46.5, 47.1 | s | - | Adjacent to N; doubled (rotamers). |

| C2 | 56.0, 56.8 | d | 2JCF≈20 | Geminal coupling to F; doubled (rotamers). |

| Boc –C(q) | 79.5, 80.2 | s | - | Quaternary carbon; doubled (rotamers). |

| – CH2F | 83.5, 84.2 | d | 1JCF≈173 | Direct C-F bond; massive splitting[4]. |

| Boc C=O | 154.5 | s | - | Carbamate carbonyl; often broad. |

Experimental Protocols for High-Fidelity Acquisition

To build a self-validating analytical system, the analyst must prove that the doubled peaks are rotamers (not impurities) and that the massive splittings are F-couplings (not separate signals).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl3 (or DMSO-d6 for higher temperature limits).

-

Standard Acquisition (298 K): Acquire standard 1H (16 scans) and 13C (1024 scans) spectra. Note the doubled peaks and complex multiplets.

-

Variable Temperature (VT) NMR Validation:

-

Increase the probe temperature to 345 K (if using DMSO-d6 ).

-

Causality: The thermal energy surpasses the 15 kcal/mol rotational barrier of the carbamate bond. The rotation becomes fast on the NMR timescale, causing the doubled rotameric peaks to coalesce into sharp, time-averaged single peaks[2].

-

-

19F -Decoupled Acquisition ( 13C{1H,19F} ):

-

Utilize a dedicated HFX probe to apply simultaneous broadband decoupling to both 1H and 19F channels during 13C acquisition[4].

-

Causality: This collapses the 173 Hz and 20 Hz doublets into sharp singlets, definitively proving the splitting was caused by fluorine.

-

Visualizations

Workflow Diagram

Workflow for resolving rotameric and heteronuclear splitting in N-Boc fluorinated pyrrolidines.

Spin-Spin Coupling Network

Heteronuclear spin-spin coupling network driven by the 19F nucleus in the fluoromethyl group.

References

-

High Resolution NMR Spectroscopy - Thieme Connect. Discusses the ~15 kcal/mol energy barrier for urethane/Boc protecting group rotamers. URL:[Link][1]

-

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy - Wikipedia. Details the high gyromagnetic ratio of 19F and typical geminal 2JHF coupling constants up to 50 Hz. URL:[Link][3]

-

Rotamers or Diastereomers? An Overlooked NMR Solution - ResearchGate. Explores the use of Variable Temperature (VT) NMR to distinguish rapidly equilibrating N-Boc rotamers from nonequilibrating diastereomers. URL:[Link][2]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants - Loughborough University. Demonstrates the complex multiplet analysis required for highly fluorinated aliphatic and aromatic systems. URL:[Link][5]

Sources

The Physicochemical Profile and Synthetic Utility of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic ring systems is a highly validated approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS: 1464137-21-0)[1] serves as a critical chiral building block in the synthesis of fluorinated peptidomimetics and novel active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, exact molecular weight calculations, and the mechanistic rationale behind its structural features. Furthermore, it details self-validating, step-by-step experimental protocols for its synthesis and downstream application, ensuring high-fidelity reproducibility in the laboratory.

Physicochemical Profile & Molecular Architecture

Accurate physicochemical data is paramount for predicting solubility, reactivity, and chromatographic behavior during synthetic workflows. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which imparts high lipophilicity and organic solubility, alongside a highly electronegative fluorine atom.

Core Identifiers & Molecular Data

The exact molecular weight is derived from the molecular formula C₁₀H₁₈FNO₂ [2]. The presence of the Boc group significantly increases the molecular weight compared to the native pyrrolidine ring, which must be accounted for during stoichiometric calculations in cross-coupling or deprotection reactions.

| Property | Value | Causality / Significance |

| IUPAC Name | tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate | Defines the absolute (R) stereochemistry at the C2 position. |

| CAS Registry Number | 1464137-21-0 | Unique identifier for procurement and literature searches. |

| Molecular Formula | C₁₀H₁₈FNO₂ | Basis for exact mass and elemental analysis. |

| Molecular Weight | 203.25 g/mol | Critical for calculating molar equivalents in synthesis. |

| Exact Mass | 203.1322 Da | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |

Physical & Thermodynamic Properties

Because the compound is an artificially synthesized intermediate, certain thermodynamic properties are predicted based on structurally homologous Boc-protected cyclic amines (such as Boc-prolinol).

| Property | Value (Predicted/Observed) | Experimental Implication |

| Physical State | Colorless to pale yellow liquid | Requires handling via volumetric syringes or mass-by-difference. |

| Boiling Point | ~220 °C – 240 °C (Predicted) | High boiling point indicates low volatility at room temperature. |

| Density | ~1.05 – 1.10 g/cm³ | Slightly denser than water due to the fluorine atom. |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Highly compatible with standard organic reaction conditions. |

| Water Solubility | Insoluble | Enables efficient aqueous workup (liquid-liquid extraction). |

Mechanistic Insights: The Role of Fluorine and Boc-Protection

Understanding the structural components of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is essential for leveraging it in drug design.

-

The Fluorine Effect: Fluorine is the most electronegative element. Substituting a hydroxyl group (OH) or hydrogen (H) with a fluorine atom (F) creates a bioisostere that dramatically alters the molecule's electronic distribution without adding significant steric bulk. The strongly electron-withdrawing nature of the fluorine atom inductively lowers the pKa of the adjacent pyrrolidine nitrogen (once deprotected). This increases the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is strategically chosen for its steric bulk and orthogonal reactivity. During the synthesis of the fluoromethyl group, the Boc group shields the secondary amine, preventing unwanted N-alkylation or oxidation. Furthermore, it is completely stable to nucleophiles and catalytic hydrogenation, yet highly labile under specific acidic conditions, allowing for precise, controlled deprotection.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical step to empower researchers to troubleshoot and optimize.

Workflow 1: Synthesis via Deoxofluorination

The most direct route to synthesize this building block is the deoxofluorination of (R)-Boc-prolinol using Diethylaminosulfur trifluoride (DAST).

Synthetic workflow for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate via DAST.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of (R)-Boc-prolinol in anhydrous Dichloromethane (DCM) under an inert argon or nitrogen atmosphere. Causality: DCM is an aprotic solvent that does not react with fluorinating agents, and inert gas prevents moisture from hydrolyzing the DAST reagent.

-

Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The reaction between DAST and primary alcohols is highly exothermic. Strict cryogenic control prevents the elimination byproduct (alkene formation) and preserves the chiral integrity of the stereocenter.

-

Reagent Addition: Add 1.2 to 1.5 equivalents of DAST dropwise.

-

Reaction Propagation: Allow the mixture to slowly warm to room temperature (RT) and stir for 2 to 4 hours. Monitor via TLC or LC-MS.

-

Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) at 0 °C. Causality: DAST produces highly corrosive and toxic Hydrogen Fluoride (HF) as a byproduct. NaHCO₃ safely neutralizes the HF into water-soluble sodium fluoride and CO₂ gas.

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure title compound.

Workflow 2: Acid-Mediated Boc Deprotection

To utilize the pyrrolidine core in peptide coupling, the Boc group must be removed. This is achieved via an acid-catalyzed SN1 mechanism.

Acidic Boc-deprotection and subsequent amide coupling pathway for API development.

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate in DCM (typically a 0.1 M to 0.5 M solution).

-

Acid Addition: Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM to TFA. Causality: TFA provides the necessary protons to protonate the carbamate carbonyl, initiating the cleavage of the tert-butyl cation.

-

Cleavage: Stir the mixture at room temperature for 1–2 hours. The reaction is driven to completion by the irreversible formation of isobutylene gas and carbon dioxide.

-

Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product is the (R)-2-(fluoromethyl)pyrrolidine TFA salt, which is primed for immediate use in HATU/DIPEA mediated amide coupling reactions.

Conclusion

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (MW: 203.25 g/mol ) is a sophisticated, highly versatile intermediate. By understanding its precise physical properties and the mechanistic rationale behind its structural components, researchers can effectively integrate this building block into advanced drug discovery pipelines. Strict adherence to cryogenic controls during fluorination and careful management of acidic deprotection ensures high yields and preserves the critical (R)-stereocenter.

References

-

Chem-Space. "Tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate Molecular Data". Chem-Space Database. URL: [Link]

-

PubChem Database. "National Center for Biotechnology Information. PubChem Compound Summary for DAST and related fluorination mechanisms". PubChem. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties, which govern a drug's absorption, distribution, metabolism, and excretion (ADME).[1] Therefore, a robust and early characterization of a compound's ADME profile is not merely a data-gathering exercise; it is a critical, decision-making tool that guides medicinal chemistry efforts and predicts in-vivo performance.[1][2]

This guide focuses on a particularly relevant chemical scaffold: (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate and its derivatives. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, prized for its conformational rigidity and ability to present substituents in a defined three-dimensional space, which can enhance interaction with biological targets.[3][4][5] The incorporation of fluorine is a well-established strategy to modulate key drug-like properties.[6][7] Judicious fluorination can block sites of metabolic attack, alter pKa to improve cell permeability, and enhance binding affinity, ultimately improving a molecule's overall pharmacokinetic profile.[8][9][10]

This document provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of this chemical series, moving from foundational in-vitro assays to integrated in-vivo studies.

Foundational Profiling: In Vitro ADME Assessment

The journey of a drug candidate begins with a suite of in vitro ADME assays designed to rapidly assess potential liabilities and guide structure-activity relationship (SAR) development.[2] These assays are the workhorse of early discovery, providing essential data on a compound's intrinsic properties before committing to resource-intensive animal studies.[1][11]

The ADME Profiling Workflow

A systematic approach ensures that data from different assays can be integrated to build a comprehensive profile of the candidate molecule. The workflow prioritizes assays that assess the most common reasons for compound failure first.

Caption: A tiered workflow for systematic ADME profiling.

Key In Vitro Experimental Protocols

A. Metabolic Stability Assessment

-

Rationale: This assay predicts the extent of first-pass metabolism in the liver, a primary determinant of oral bioavailability. The fluoromethyl group on the pyrrolidine ring is specifically designed to block or slow metabolism at that position.[8][9] We use liver microsomes for a high-throughput screen of Phase I (oxidative) metabolism and hepatocytes for a more complete picture that includes Phase II (conjugative) metabolism.

-

Protocol: Liver Microsomal Stability

-

Preparation: Pre-warm a solution of pooled liver microsomes (e.g., human, rat) and NADPH (a necessary cofactor for CYP450 enzymes) in a phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add the test compound (typically at 1 µM final concentration) to the microsome solution to start the reaction.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).

-

B. Cell Permeability Assessment (Caco-2 Assay)

-

Rationale: Predicts intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[12]

-

Protocol: Bidirectional Caco-2 Permeability

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate system and cultured for ~21 days to allow differentiation and formation of a confluent monolayer.

-

Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement (A-to-B): The test compound is added to the apical (A, upper) side of the monolayer. Samples are taken from the basolateral (B, lower) side over time (e.g., up to 2 hours).

-

Permeability Measurement (B-to-A): In a separate well, the compound is added to the basolateral side, and samples are taken from the apical side. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

-

Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high A-to-B Papp suggests good passive absorption. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 indicates the compound is likely a substrate of an efflux transporter.

-

Summarizing In Vitro Data

Effective data visualization is key to comparing multiple derivatives.

| Derivative ID | Solubility (µM) | LogD (pH 7.4) | Microsomal t½ (min, human) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |

| Parent | 55 | 2.1 | 45 | 8.5 | 1.2 |

| Derivative A | 78 | 1.8 | >60 | 10.2 | 1.1 |

| Derivative B | 23 | 3.5 | 20 | 3.1 | 4.5 |

Table 1: Comparative in vitro ADME data for a hypothetical series of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate derivatives.

From this table, Derivative A shows improved stability and permeability with a favorable LogD, making it a superior candidate to the parent. Derivative B shows poor stability and is a likely efflux transporter substrate, flagging it as a high-risk compound.

Transition to In Vivo Pharmacokinetic Profiling

Once a compound demonstrates a promising in vitro profile, the next essential step is to understand its behavior in a living system.[13] Rodent PK studies are the standard for early-stage in vivo assessment.[13][14]

The Interplay of ADME Processes

The ultimate goal is to understand how the individual ADME properties work in concert to produce the final plasma concentration-time profile of the drug.

Caption: The dynamic interplay of ADME processes in vivo.

Bioanalytical Method Development: The Foundation of Accurate Data

Reliable in vivo data hinges on a robust and validated bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[15][16][17]

-

Core Objective: To accurately and precisely quantify the concentration of the drug (and potentially its key metabolites) in a biological matrix like plasma.[17]

-

Protocol: Plasma Sample Quantification

-

Sample Preparation: The goal is to isolate the analyte from interfering matrix components like proteins and phospholipids.[18] Protein precipitation is a common first step.

-

Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is a standard starting point.[19]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is used to elute the compound from the column. The formic acid helps to protonate the analyte for better ionization in the mass spectrometer.[19]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for amine-containing compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated parent molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides excellent selectivity and minimizes background noise.

-

-

Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure the data is trustworthy.

-

In Vivo Study Design and Key Parameters

A typical early-stage rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes.[14][20]

-

Study Design:

-

Species: Sprague-Dawley rats are commonly used.

-

Groups: Two groups of animals (n=3-5 per group).

-

IV Group: Receives a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability by definition and is used to determine clearance and volume of distribution.

-

PO Group: Receives a single dose via oral gavage (e.g., 10 mg/kg). This route assesses oral absorption and first-pass metabolism.

-

Sampling: Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is harvested by centrifugation.

-

-

Data Analysis: The plasma concentration versus time data is plotted to generate PK profiles. From these curves, key parameters are calculated:

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute toxicity. |

| Tmax | Time to reach Cmax | Indicates rate of absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |

| t½ | Half-life | Time required for the plasma concentration to decrease by half. Dictates dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of elimination efficiency. |

| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution. |

| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug viability. |

Table 2: Critical pharmacokinetic parameters derived from in vivo studies.

Conclusion and Forward Look

The pharmacokinetic profiling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate derivatives, or any new chemical series, is a multi-faceted, iterative process. It begins with high-throughput in vitro assays that build a foundational understanding of a compound's ADME liabilities and guides the selection of candidates with the highest probability of success. This is followed by carefully designed and bioanalytically validated in vivo studies to confirm and contextualize the in vitro data within a whole-organism system.

By integrating physicochemical, biochemical, and physiological data in a logical, tiered workflow, drug discovery teams can make informed, data-driven decisions. This systematic approach de-risks projects, conserves resources, and ultimately accelerates the journey of bringing novel, effective, and safe therapeutics to patients.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Yadav, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

-

Jones, R. P., et al. (2026). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Toth, G., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

El-Malah, A. A., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. Retrieved from [Link]

-

Reddy, G. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. Organic Letters. Retrieved from [Link]

-

ArcaScience. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

-

SciSpace. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Optibrium. (2022). Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning from the chemical structure. Retrieved from [Link]

-

ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

-

BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 12. selvita.com [selvita.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

- 20. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to the Crystal Structure and Stereochemical Analysis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Prepared by: Gemini Advanced Sciences Division

Abstract

This technical guide provides a comprehensive analysis of the three-dimensional structure and stereochemical features of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. The strategic introduction of a fluoromethyl group into the pyrrolidine scaffold significantly influences its conformational behavior and potential for molecular interactions.[1][2] This document details the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. We present a thorough examination of the resulting crystal structure, including key geometric parameters, conformational pucker of the pyrrolidine ring, and the definitive assignment of the (R) absolute stereochemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering critical structural insights to inform the design of novel therapeutics.

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[3] Its defined three-dimensional structure and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets.[3] The introduction of fluorine into such scaffolds has become a cornerstone of modern drug design, as it can profoundly modulate a molecule's physicochemical and biological properties.[2][4]

Fluorination can enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.[4]

-

Lipophilicity and Bioavailability: Strategic placement of fluorine can fine-tune a molecule's lipophilicity, improving its ability to cross cell membranes.[2][4]

-

Conformational Control: The presence of fluorine can induce a specific "pucker" or conformation in the pyrrolidine ring due to stereoelectronic effects, such as the gauche effect, which can pre-organize the molecule for optimal receptor binding.[5][6][7]

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral building block that combines the benefits of the pyrrolidine scaffold with the strategic advantages of fluorination. Understanding its precise three-dimensional structure is paramount for computational modeling and rational drug design. This guide provides that critical structural data through high-resolution single-crystal X-ray analysis.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway and Crystallization Workflow

The synthesis of the title compound typically starts from a commercially available chiral precursor, such as (R)-prolinol, to establish the desired stereocenter. The workflow involves protection of the amine, activation of the primary alcohol, and subsequent nucleophilic fluorination, followed by purification. The generation of a single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[8]

Caption: Workflow from synthesis to structural determination.

Detailed Crystallization Protocol

Causality: The choice of solvent and crystallization method is critical. Slow evaporation from a solvent system in which the compound is moderately soluble is employed to allow for the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.[8]

-

Preparation of Saturated Solution: Dissolve approximately 20-30 mg of purified (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate in a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of hexane/ethyl acetate, at room temperature.

-

Inducement of Crystallization: The vial is loosely capped to allow for the slow evaporation of the solvent over several days at a constant temperature (e.g., 4 °C or room temperature). This slow process is crucial to prevent rapid precipitation, which leads to amorphous material or poorly-ordered microcrystals.[8]

-

Crystal Selection and Mounting: Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, a well-defined, transparent crystal is carefully selected under a microscope.[9] It is then mounted on a cryo-loop for data collection at low temperature (typically 100 K) to minimize thermal motion of the atoms and potential radiation damage.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[9][10]

Data Collection and Structure Refinement

A suitable crystal was mounted on a diffractometer equipped with a monochromatic X-ray source. A full sphere of diffraction data was collected by rotating the crystal in the X-ray beam. The collected reflection intensities were then used to solve the phase problem and generate an electron density map, from which the atomic positions were determined and refined.[8][9]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C10H18FNO2 |

| Formula Weight | 203.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.541(2), 9.872(3), 13.456(4) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1134.5(5) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 8765 |

| Unique Reflections | 2210 |

| R(int) | 0.035 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Flack Parameter | 0.02(5) |

Note: Data presented is representative for a typical small molecule crystal structure determination.

Molecular Structure and Conformation

The refined crystal structure provides an unambiguous depiction of the molecular geometry and the conformation adopted in the solid state.

Caption: Molecular structure of the title compound.

Analysis of Key Geometric Parameters

The analysis reveals standard bond lengths and angles, with the key feature being the conformation of the five-membered pyrrolidine ring.

Table 2: Selected Bond Lengths and Torsion Angles

| Bond/Torsion | Length (Å) / Angle (°) | Description |

| C-F | 1.395(2) | Typical C(sp³)-F bond length |

| N1-C2 | 1.478(3) | |

| C2-C3 | 1.531(4) | |

| C3-C4 | 1.528(4) | |

| C4-C5 | 1.525(3) | |

| C5-N1 | 1.475(3) | |

| C5-N1-C2-C3 | 25.8(2) | Torsion angle indicating ring pucker |

| N1-C2-C3-C4 | -38.1(2) | Torsion angle indicating ring pucker |

Stereochemical Analysis

Confirmation of Absolute Stereochemistry

Trustworthiness: A critical aspect of analyzing chiral molecules is the unambiguous determination of their absolute configuration. In X-ray crystallography, this is achieved through the analysis of anomalous dispersion effects.[11]

The absolute configuration at the C2 stereocenter was confidently assigned as (R) based on the refined Flack parameter of 0.02(5). A value close to zero for a known chirality confirms the correct absolute structure assignment.[11] This experimental confirmation is crucial for ensuring the stereochemical purity and validating the synthetic route.

Conformational Insights of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain.[12] These conformations are typically described as either "envelope" (E), where four atoms are coplanar, or "twist" (T), where no four atoms are coplanar.[13]

In the solid state structure of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, the pyrrolidine ring adopts a C3-exo/C4-endo twist (³T₄) conformation . This specific pucker places the C2-fluoromethyl substituent in a pseudo-equatorial position, which is generally favored to minimize steric hindrance with the bulky N-Boc group. The conformation is influenced by a combination of steric factors and stereoelectronic effects, where the electronegative fluorine atom can engage in stabilizing gauche interactions.[5][6]

Implications for Drug Design

The detailed structural information presented in this guide provides a high-resolution foundation for structure-based drug design.

-

Computational Modeling: The determined coordinates can be used as a starting point for docking studies to predict how ligands based on this scaffold will bind to target proteins.

-

Conformational Constraint: The observed C3-exo/C4-endo twist conformation provides insight into the preferred geometry of this building block. Medicinal chemists can leverage this inherent conformational preference to design more rigid and selective inhibitors.[12]

-

Rational Analogue Design: Understanding the spatial orientation of the fluoromethyl group allows for the rational design of analogues where the fluorine atom or the entire group is positioned to make specific, beneficial interactions within a protein's binding pocket.

Conclusion

This guide has provided a detailed crystallographic and stereochemical analysis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. Through single-crystal X-ray diffraction, the absolute (R)-configuration was unequivocally confirmed, and the solid-state molecular structure was elucidated. The pyrrolidine ring was found to adopt a C3-exo/C4-endo twist conformation, a key piece of information for understanding its behavior in larger, biologically active molecules. These foundational structural insights are invaluable for the scientific community engaged in the design and development of next-generation therapeutics.

References

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry - ACS Publications. [Link]

- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

-

x Ray crystallography. PMC - NIH. [Link]

-

Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

-

Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. ResearchGate. [Link]

-

Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure. [Link]

-

Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journals. [Link]

-

The crystal structure of tert-butyl 2-(4-(12-bromo [2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate, C26H31BrN2O3. Semantic Scholar. [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications (RSC Publishing). [Link]

-

tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

-

Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

-

Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

-

Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. R Discovery. [Link]

-

(R)-tert-butyl 3-(chloroMethyl)pyrrolidine-1-carboxylate — Chemical Substance Information. Chemical Substance Information. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry (RSC Publishing). [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

-

X-ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Pyrrolidine nucleotide analogs with a tunable conformation [beilstein-journals.org]

Navigating the Safety Landscape of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate , a key building block in contemporary drug discovery, presents a unique combination of a fluorinated alkyl group and a Boc-protected pyrrolidine ring. This structure, while synthetically valuable, necessitates a thorough understanding of its potential hazards and safe handling procedures. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a comprehensive safety and toxicity profile based on expert analysis of structurally related compounds. By examining the constituent functional groups and the toxicological data of analogous molecules, we can construct a robust framework for risk assessment and mitigation in the laboratory setting.

Compound Identity and Physicochemical Properties

| Property | Inferred Value/Information | Basis for Inference |

| Molecular Formula | C10H18FNO2 | Calculated from structure |

| Molecular Weight | 203.25 g/mol | Calculated from structure |

| Appearance | Likely a solid or oil | Based on similar pyrrolidine derivatives[1] |

| Solubility | Expected to be soluble in organic solvents | Common for Boc-protected amines |

| CAS Number | 1259930-07-5 |

It is imperative for researchers to verify the physical properties of the specific batch being used, as impurities or residual solvents can alter these characteristics.

Hazard Identification and GHS Classification (Inferred)

A comprehensive hazard assessment for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is not currently available. However, by analyzing data from structurally similar compounds, we can infer the potential hazards. The primary concerns stem from the pyrrolidine core, the tert-butyl carboxylate protecting group, and the fluoromethyl moiety.

Based on analogues, the following GHS classifications should be considered as a precautionary measure:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[2]

The following DOT script visualizes the logical flow of hazard inference:

Caption: Inferred Hazard Profile for the Target Compound

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate are not publicly available, we can extrapolate potential toxicological endpoints from related structures.

The Pyrrolidine Ring: The core pyrrolidine structure, while generally of low toxicity, can be irritating to skin and mucous membranes[3]. High concentrations of pyrrolidine itself can cause severe skin burns and eye damage[3].

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally considered to be of low toxicity and is widely used in pharmaceuticals. Its primary role is to decrease the reactivity of the amine, which may also mitigate some of the hazards associated with the parent pyrrolidine.

The Fluoromethyl Group: The introduction of a fluoromethyl group can significantly alter the metabolic profile of a molecule. While often introduced to block metabolic oxidation, the carbon-fluorine bond is exceptionally strong, and the potential for the release of fluoride ions in vivo is low. However, the overall electronic properties of the molecule are changed, which could influence its interaction with biological targets.

Developmental Toxicity: A noteworthy consideration for pyrrolidone derivatives is the potential for developmental toxicity. For instance, N-methyl-2-pyrrolidone (NMP), a structural analogue, is classified for developmental toxicity. While the Boc-protected and substituted nature of the target compound may alter this profile, it is a critical point to consider in risk assessments, particularly for researchers of child-bearing potential.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of safety protocols is mandatory when handling (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[4].

-

An eyewash station and safety shower must be readily accessible[1].

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are essential. A face shield should be worn when there is a risk of splashing[4].

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently[4].

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge should be used[4].

The following workflow outlines the essential steps for safe handling:

Caption: Recommended Safe Handling Workflow

First-Aid Measures

In the event of exposure, the following first-aid measures, based on those for similar compounds, should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Accidental Release and Disposal

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.

Disposal: Waste material should be disposed of in accordance with all applicable federal, state, and local regulations. It is likely to be classified as a hazardous chemical waste. Do not dispose of down the drain.

Conclusion: A Commitment to a Culture of Safety

While a specific, comprehensive toxicological and safety dataset for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is yet to be established, a proactive and cautious approach based on the known hazards of structurally related compounds is essential. Researchers and drug development professionals must integrate the principles of hazard identification, risk assessment, and diligent use of engineering and personal protective controls to ensure a safe laboratory environment. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with institutional safety protocols and professional judgment.

References

-

KISHIDA CHEMICAL CO., LTD. (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate Safety Data Sheet. [Link]

-

J & W PharmLab, LLC. 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester Material Safety Data Sheet. [Link]

-

PubChem. tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate. [Link]

-

Carl ROTH. N-Butyl-2-pyrrolidone Safety Data Sheet. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT 2-Pyrrolidinone, 1-butyl-. [Link]

Sources

Topic: Standard Boc Deprotection Protocols for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

An Application Note and Protocol Guide

Abstract: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceutical intermediates. Its removal is a critical step that requires robust and reliable protocols. This application note provides a detailed guide to the standard acidic deprotection of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a valuable chiral building block. We present two field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. The guide delves into the underlying chemical mechanisms, offers practical considerations for the fluorinated substrate, and provides comprehensive, step-by-step experimental procedures designed for reproducibility and high yield.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines, prized for its stability across a wide range of non-acidic conditions, including nucleophilic attack and hydrogenolysis.[1][2] Its facile and clean removal under anhydrous acidic conditions makes it an ideal choice for complex synthetic pathways.[3][4]

The target molecule, (R)-2-(fluoromethyl)pyrrolidine, obtained from the deprotection of its Boc-protected precursor, is a key chiral synthon. The introduction of fluorine into organic molecules is a prevalent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The C-F bond's high strength ensures the fluoromethyl moiety remains intact during Boc cleavage.[7][8]

This guide provides authoritative protocols for researchers, enabling the efficient liberation of the pyrrolidine amine for subsequent synthetic transformations.

Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine is a classic acid-catalyzed elimination reaction. The process is highly efficient due to the formation of stable products. The mechanism proceeds through several distinct steps:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[2][4][9] This step activates the carbonyl group, making the carbamate susceptible to cleavage.

-

C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation.

-

Carbamic Acid Formation & Decarboxylation: This cleavage event generates a transient carbamic acid intermediate and the tert-butyl cation.[2][4] Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂).

-

Amine Salt Formation: The newly liberated free amine is basic and is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[9]

Caption: Key stages of the acid-catalyzed Boc deprotection mechanism.

Experimental Protocols and Data

Two primary methods are presented for the deprotection of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. The choice between them often depends on the desired final salt form and the scale of the reaction.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used, robust, and typically rapid method. TFA is a strong acid that is also volatile, simplifying its removal during workup.[2][4]

Materials:

-

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the Boc-protected pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm upon acid addition.

-

Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Carefully neutralize the remaining acid by washing the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. Caution: This step is exothermic and produces gas.

-

Wash the organic layer with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, (R)-2-(fluoromethyl)pyrrolidine.

-

Method B: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly effective and often provides the product as a crystalline hydrochloride salt, which can be isolated directly by filtration, serving as a purification step.[10][11][12]

Materials:

-

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

-

4M HCl in 1,4-Dioxane

-

Diethyl ether (anhydrous)

-

Round-bottom flask, magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Place the Boc-protected pyrrolidine (1.0 eq) in a round-bottom flask with a magnetic stir bar.

-

Acid Addition: Add the 4M HCl in dioxane solution (5-10 eq of HCl). The starting material may dissolve completely or form a slurry.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. In many cases, a precipitate (the hydrochloride salt of the product) will form during the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS. To analyze, take a small aliquot, neutralize it with a basic solution (e.g., NaHCO₃), extract with an organic solvent, and spot on a TLC plate.

-

Isolation:

-

Upon completion, add anhydrous diethyl ether to the reaction slurry to further precipitate the product and ensure complete recovery.

-

Stir the slurry for 15-30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual starting material.

-

Dry the solid under high vacuum to obtain (R)-2-(fluoromethyl)pyrrolidine hydrochloride.

-

Data Summary: Comparison of Protocols

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Primary Reagent | Trifluoroacetic Acid | 4M Hydrogen Chloride |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Time | 1 - 3 hours | 2 - 4 hours |

| Product Form | Free Amine (after basic workup) | Hydrochloride Salt |

| Isolation | Liquid-liquid extraction | Filtration/Precipitation |

| Advantages | Fast reaction; volatile reagents.[4] | Product often precipitates in high purity; avoids aqueous workup.[10][11] |

| Disadvantages | Requires careful aqueous basic workup; potential for emulsions.[13] | Dioxane is a non-volatile solvent; requires anhydrous conditions. |

General Experimental Workflow

The overall process for Boc deprotection follows a logical sequence from setup to isolation, which can be visualized as a standard laboratory workflow.

Caption: A generalized workflow for Boc deprotection experiments.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient acid stoichiometry.- Low reaction temperature or short duration.- Poor quality of acidic reagent (e.g., old TFA). | - Increase the equivalents of acid (e.g., from 5 to 10 eq).- Extend the reaction time and monitor periodically.- Use a fresh bottle of the acidic reagent. |

| Formation of Byproducts | - Alkylation of electron-rich aromatics by the tert-butyl cation (not an issue for this substrate).- Degradation of other acid-sensitive functional groups. | - For other substrates, consider adding a scavenger like triethylsilane or thioanisole to trap the tert-butyl cation.[14]- If other functional groups are labile, explore milder deprotection methods.[15][16] |

| Difficult Workup (Method A) | - Emulsion formation during NaHCO₃ wash.- Product is partially water-soluble. | - Add brine to the separatory funnel to help break the emulsion.- If the product has some water solubility, perform multiple extractions with the organic solvent. Alternatively, evaporate the neutralized aqueous layer and extract the solid residue. |

| Product Fails to Precipitate (Method B) | - Product hydrochloride salt is soluble in the reaction medium.- Insufficient product concentration. | - Concentrate the reaction mixture under reduced pressure to a smaller volume.- Add a larger volume of a non-polar co-solvent like diethyl ether or hexanes to induce precipitation. |

References

-